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Compound of Interest

Compound Name: M4K2234

Cat. No.: B10828517 Get Quote

This technical guide provides a comprehensive overview of the kinase selectivity profile of

M4K2234, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and Activin

Receptor-Like Kinase 2 (ALK2). This document is intended for researchers, scientists, and drug

development professionals interested in the detailed characterization of this chemical probe.

Introduction to M4K2234
M4K2234 is a chemical probe designed for the investigation of ALK1- and ALK2-mediated

biological processes.[1] ALK1 (ACVRL1) and ALK2 (ACVR1) are serine/threonine protein

kinases that belong to the transforming growth factor-β (TGF-β) type I receptor family.[2][3]

These receptors are crucial in mediating signaling pathways, particularly the Bone

Morphogenetic Protein (BMP) pathway, which plays a role in various cellular processes.[1][3]

Dysregulation of this pathway is implicated in diseases such as fibrodysplasia ossificans

progressiva (FOP) and diffuse midline glioma (DMG).[1][3] M4K2234 provides a valuable tool

for studying the therapeutic potential of targeting ALK1 and ALK2.

Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter, defining its utility as a research tool

and its potential therapeutic window. M4K2234 has been extensively profiled to determine its

activity against a wide range of kinases.

2.1. Kinome-wide Screening
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An initial broad assessment of M4K2234's selectivity was performed through a kinome-wide

screen against 375 protein kinases at a concentration of 1 µM.[3][4] In this comprehensive

screen, M4K2234 demonstrated remarkable selectivity. When applying a threshold of >25%

residual enzyme activity, only ALK1, ALK2, and one significant off-target, Traf2- and Nck-

interacting kinase (TNIK), were inhibited.[2][4]

2.2. Quantitative Inhibitory Potency (IC50)

To further quantify its potency and selectivity, M4K2234 was evaluated in radiometric and

cellular assays to determine its half-maximal inhibitory concentration (IC50) against the primary

targets and key related kinases.

Table 1: In Vitro Biochemical IC50 Values for M4K2234

Kinase Target Gene Symbol IC50 (nM)
Selectivity vs.

ALK2

ALK1 ACVRL1 7 0.5x

ALK2 ACVR1 14 1.0x

ALK3 BMPR1A 168 12x

ALK6 BMPR1B 88 6.3x

TNIK TNIK 41 2.9x

ALK4 ACVR1B 1660 119x

ALK5 TGFBR1 1950 139x

Data sourced from radioenzymatic assays performed by Reaction Biology at an ATP

concentration of 10 mM.[3][4]

Table 2: Cellular Target Engagement IC50 Values for M4K2234
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Kinase Target Gene Symbol IC50 (nM)

ALK1 ACVRL1 83

ALK2 ACVR1 13

ALK3 BMPR1A 526

ALK6 BMPR1B 1628

ALK4 ACVR1B 8424

ALK5 TGFBR1 7932

Data sourced from NanoBRET™ cellular target engagement assays.[2]

The data clearly indicates that M4K2234 is a highly potent inhibitor of ALK1 and ALK2. While it

shows some activity against ALK3, ALK6, and TNIK in the double-digit nanomolar range in

biochemical assays, its potency against ALK4 and ALK5 is significantly weaker, demonstrating

a clear selectivity for the BMP signaling branch over the TGF-β branch.[1][3][4] This is further

confirmed in cellular assays, where the selectivity window is even more pronounced.[2]

Signaling Pathway Modulation
ALK1 and ALK2 are key receptors in the BMP signaling pathway. Ligand binding induces the

formation of a heterotetrameric complex with type II receptors, leading to the phosphorylation

and activation of the ALK kinase domain.[2][3] This activated receptor then phosphorylates

downstream effectors, primarily SMAD1, SMAD5, and SMAD8.[1][2] M4K2234 specifically

blocks this cascade. In contrast, the TGF-β branch of the superfamily, primarily mediated by

ALK4, ALK5, and ALK7, leads to the phosphorylation of SMAD2 and SMAD3.[3]

Western blot analyses have confirmed that M4K2234 effectively inhibits the phosphorylation of

SMAD1/5/8 in response to BMP ligands, while having only a very weak effect on SMAD2/3

phosphorylation induced by TGF-β or Activin A.[3][5]
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Caption: Simplified BMP/TGF-β signaling pathway showing M4K2234's inhibitory action on

ALK1/2.

Experimental Protocols
The characterization of M4K2234's selectivity involves several key experimental

methodologies.

4.1. General Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor like M4K2234 typically follows a tiered

approach, moving from broad, high-throughput screening to more focused biochemical and

cell-based assays.
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Caption: General experimental workflow for determining the selectivity profile of a kinase

inhibitor.

4.2. Radiometric Kinase Assay (e.g., HotSpot℠)

This method is considered the "gold standard" for in vitro kinase profiling and was used for the

primary screening and IC50 determination of M4K2234.[6]

Principle: The assay directly measures the transfer of a radiolabeled phosphate group from

[γ-³³P]-ATP or [γ-³²P]-ATP to a specific substrate (peptide or protein) by the kinase.

Methodology:

The kinase, a specific substrate, cofactors, and the test compound (M4K2234 at various

concentrations) are incubated together in a reaction buffer.

The reaction is initiated by the addition of radioisotope-labeled ATP.[6]

After a set incubation period, the reaction is stopped.

The reaction mixture is spotted onto a filter paper, which binds the phosphorylated

substrate.

Unreacted radiolabeled ATP is removed through a series of washing steps.[6]

The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is

measured using a scintillation counter.

The percentage of inhibition is calculated relative to a control reaction (e.g., DMSO

vehicle), and IC50 values are determined by fitting the data to a dose-response curve.

4.3. NanoBRET™ Cellular Target Engagement Assay

This assay was used to confirm the activity of M4K2234 within a cellular context, measuring the

direct interaction of the compound with its target kinase in live cells.[2]

Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET). The

target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor).
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A fluorescently labeled tracer that binds to the kinase's active site is added to the cells. When

the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET

signal.

Methodology:

HEK293 cells are transiently transfected with a plasmid encoding the target kinase-

NanoLuc® fusion protein.

The transfected cells are plated and incubated.

Cells are treated with a serial dilution of the test compound (M4K2234).

The NanoBRET™ tracer and the NanoLuc® substrate are added to the cells.

The plate is read on a luminometer capable of detecting both the donor (luciferase) and

acceptor (tracer) emission signals.

The BRET ratio is calculated. A competitive inhibitor like M4K2234 will displace the tracer,

leading to a decrease in the BRET signal. IC50 values are derived from the dose-response

curve.

4.4. Western Blot for SMAD Phosphorylation

This functional assay demonstrates the downstream cellular effect of kinase inhibition.

Principle: This immunoassay detects the phosphorylation status of specific proteins (SMADs)

following pathway stimulation and inhibitor treatment.

Methodology:

Cells (e.g., HEK293T) are pre-treated with various concentrations of M4K2234 or a

vehicle control.

The cells are then stimulated with a specific ligand (e.g., BMP7 to activate the ALK1/2

pathway or TGF-β1 to activate the ALK4/5 pathway).

After stimulation, the cells are lysed to extract total protein.
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Protein concentration is determined, and equal amounts of protein from each sample are

separated by size using SDS-PAGE.

The separated proteins are transferred to a membrane (e.g., PVDF).

The membrane is incubated with primary antibodies specific for the phosphorylated form

of the target protein (e.g., anti-phospho-SMAD1/5/8) and a loading control (e.g., total

SMAD or GAPDH).

The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP).

A chemiluminescent substrate is added, and the resulting signal is detected. The intensity

of the bands indicates the level of SMAD phosphorylation, showing the inhibitory effect of

M4K2234.[3]

Conclusion
M4K2234 is a highly selective and potent chemical probe for ALK1 and ALK2. Its selectivity has

been rigorously established through comprehensive kinome-wide screening, followed by

detailed in vitro and cell-based assays. It effectively and specifically inhibits the BMP-

SMAD1/5/8 signaling pathway with minimal impact on the closely related TGF-β-SMAD2/3

pathway. The well-characterized profile and defined experimental validation make M4K2234 an

exceptional tool for researchers investigating the biology of ALK1 and ALK2 and their role in

health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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